molecular formula C15H14O7 B14182873 1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate CAS No. 838821-90-2

1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate

Cat. No.: B14182873
CAS No.: 838821-90-2
M. Wt: 306.27 g/mol
InChI Key: FDSFBDJOVZMNCI-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate is a chemical compound with the molecular formula C15H14O7. It belongs to the class of xanthones, which are oxygen-containing heterocyclic compounds known for their diverse biological activities .

Preparation Methods

The synthesis of 1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate typically involves the reaction of polyphenols with salicylic acids in the presence of dehydrating agents such as acetic anhydride. Industrial production methods may utilize zinc chloride or phosphoryl chloride to improve yield and reduce reaction times .

Chemical Reactions Analysis

1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate undergoes various chemical reactions, including:

Scientific Research Applications

1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate can be compared with other xanthone derivatives such as:

These comparisons highlight the unique substitution pattern of this compound, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

838821-90-2

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

IUPAC Name

1,5-dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate

InChI

InChI=1S/C15H12O6.H2O/c1-19-7-5-8-13(17)12-10(21-15(8)9(16)6-7)3-4-11(20-2)14(12)18;/h3-6,16,18H,1-2H3;1H2

InChI Key

FDSFBDJOVZMNCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC3=C(C2=O)C=C(C=C3O)OC)O.O

Origin of Product

United States

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